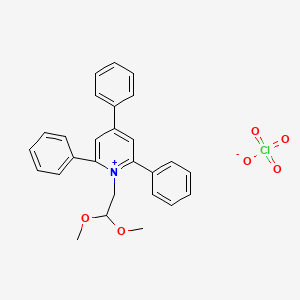
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine, also known as R1487 or SB-205384, is a chemical compound that has been extensively studied for its potential applications in the field of neuroscience. This compound is a selective antagonist of the 5-HT1B/1D serotonin receptors and has been found to have a number of interesting biochemical and physiological effects.
Mécanisme D'action
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine is a selective antagonist of the 5-HT1B/1D serotonin receptors, which are involved in the regulation of pain and other physiological processes. By blocking these receptors, this compound is able to reduce the transmission of pain signals and other physiological responses.
Biochemical and Physiological Effects:
In addition to its effects on migraine headaches, this compound has been found to have a number of other interesting biochemical and physiological effects. For example, the compound has been shown to reduce the release of dopamine in the brain, which may have implications for the treatment of addiction and other disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine in laboratory experiments is its high selectivity for the 5-HT1B/1D serotonin receptors. This allows researchers to more precisely study the effects of blocking these receptors without interfering with other physiological processes. However, one limitation of using this compound is its relatively low potency, which may require higher doses to achieve the desired effects.
Orientations Futures
There are a number of potential future directions for research on 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine and its applications in neuroscience. One area of interest is the study of the compound's effects on other serotonin receptors, as well as its potential interactions with other neurotransmitter systems. Additionally, further research is needed to better understand the mechanisms underlying this compound's effects on migraines and other physiological processes, which could lead to the development of new treatments for a variety of disorders.
Méthodes De Synthèse
The synthesis of 1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine involves a multi-step process that begins with the reaction of 4,5-dimethyl-2-nitrophenol with propyl magnesium bromide to yield 4,5-dimethyl-2-propoxyphenol. This intermediate is then reacted with piperazine and 4-fluorobenzenesulfonyl chloride to produce the final product.
Applications De Recherche Scientifique
1-(4,5-Dimethyl-2-propoxybenzenesulfonyl)-4-phenylpiperazine has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience. One of the primary areas of research has been in the study of migraine headaches, as the compound has been found to be effective in reducing the frequency and severity of migraines in animal models.
Propriétés
IUPAC Name |
1-(4,5-dimethyl-2-propoxyphenyl)sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-4-14-26-20-15-17(2)18(3)16-21(20)27(24,25)23-12-10-22(11-13-23)19-8-6-5-7-9-19/h5-9,15-16H,4,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSYZRLMWYZHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-methoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2546362.png)
![3-(((4-Methylpiperazin-1-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2546363.png)
![5,6-dimethyl-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2546364.png)

![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanol](/img/structure/B2546367.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2546370.png)
![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2546371.png)